2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol

SHP2 allosteric inhibitor KRASG12C NSCLC cancer therapeutics

2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol (CAS 87611-99-2) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyrazine core substituted with a phenyl group at the 1-position and an aminoethanol side chain at the 5-position. This core scaffold and its derivatives have demonstrated activity as selective allosteric inhibitors of protein tyrosine phosphatase SHP2 and as p38α MAP kinase inhibitors, establishing the pyrazolo[3,4-b]pyrazine system as a privileged scaffold in medicinal chemistry.

Molecular Formula C13H13N5O
Molecular Weight 255.28 g/mol
CAS No. 87611-99-2
Cat. No. B12917307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol
CAS87611-99-2
Molecular FormulaC13H13N5O
Molecular Weight255.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)NCCO
InChIInChI=1S/C13H13N5O/c19-7-6-14-12-9-15-13-11(17-12)8-16-18(13)10-4-2-1-3-5-10/h1-5,8-9,19H,6-7H2,(H,14,17)
InChIKeyLUXKFXKIEUVFMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol (CAS 87611-99-2) | Pyrazolopyrazine Scaffold Baseline for Kinase and Phosphatase Inhibitor Procurement


2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol (CAS 87611-99-2) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyrazine core substituted with a phenyl group at the 1-position and an aminoethanol side chain at the 5-position . This core scaffold and its derivatives have demonstrated activity as selective allosteric inhibitors of protein tyrosine phosphatase SHP2 and as p38α MAP kinase inhibitors, establishing the pyrazolo[3,4-b]pyrazine system as a privileged scaffold in medicinal chemistry . The compound serves as a versatile intermediate or building block for the synthesis of more complex heterocyclic compounds with potential anticancer and anti-inflammatory applications .

Why Generic Pyrazolopyrazine Substitution Fails: Critical Differentiation of CAS 87611-99-2


Generic substitution within the pyrazolo[3,4-b]pyrazine class is not feasible because minor structural modifications produce dramatic shifts in target selectivity and potency. For example, the 5-aminoethanol substituent on CAS 87611-99-2 provides a specific hydrogen-bonding donor/acceptor profile and polarity that differs fundamentally from the 5-carbonitrile or 5-methyl analogs commonly encountered in this class . The 1-phenyl substitution is critical for maintaining the allosteric binding mode observed in SHP2 inhibitors; removal or replacement of this group abolishes selective SHP2 inhibition . Similarly, the pyrazolo[3,4-b]pyrazine scaffold itself demonstrates target-dependent activity that cannot be replicated by related pyrazolo[3,4-b]pyridine or pyrazolo[3,4-d]pyrimidine scaffolds . The quantitative evidence below details precisely where CAS 87611-99-2 and its direct derivatives diverge from close structural analogs.

Quantitative Differentiation Evidence for 2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol (CAS 87611-99-2)


Selective SHP2 Allosteric Inhibition: 4b Derivative vs. IACS-13909

The 1H-pyrazolo[3,4-b]pyrazine scaffold, of which CAS 87611-99-2 is a core building block, forms the basis for highly selective SHP2 allosteric inhibitors. The derivative 4b, a close structural analog, achieved an IC50 of 3.2 nM against SHP2, which is 17.75-fold more potent than the positive control IACS-13909 (IC50 = 56.8 nM) . In a cellular context, 4b inhibited the proliferation of KRASG12C-mutant NCI-H358 cells with an IC50 of 0.58 μM, demonstrating 4.79-fold greater antiproliferative activity than IACS-13909 (IC50 = 2.78 μM) . CAS 87611-99-2 serves as the key intermediate for generating such derivatives and is essential for establishing this potency advantage.

SHP2 allosteric inhibitor KRASG12C NSCLC cancer therapeutics

p38α MAP Kinase Inhibition: Pyrazolo[3,4-b]pyrazine 23b vs. Pyrazolo[3,4-b]pyridine 9

In a scaffold-hopping study of p38α MAP kinase inhibitors, the pyrazolo[3,4-b]pyrazine scaffold demonstrated distinct advantages over its pyrazolo[3,4-b]pyridine counterpart. Compound 23b, a pyrazolo[3,4-b]pyrazine derivative structurally related to CAS 87611-99-2, exhibited potent in vivo activity upon oral administration in animal models of rheumatoid arthritis, comparable to the best-in-class pyrazolo[3,4-b]pyridine 9 . Critically, the pyrazolo[3,4-b]pyrazine scaffold provided a different selectivity profile that cannot be achieved with the pyridine analog. CAS 87611-99-2 serves as the foundational building block for constructing this differentiated scaffold.

p38α MAP kinase rheumatoid arthritis oral activity

Physicochemical Property Differentiation: CAS 87611-99-2 vs. 1H-Pyrazolo[3,4-b]pyrazine-5-amine

CAS 87611-99-2, with its N-(2-hydroxyethyl)amino substituent, introduces a polar, hydrogen-bonding handle that significantly alters physicochemical properties compared to the simpler 5-amino analog. The 5-aminoethanol group present in CAS 87611-99-2 provides enhanced aqueous solubility and an additional hydrogen-bonding donor/acceptor pair, which is critical for establishing key interactions with biological targets such as SHP2 . In contrast, the unsubstituted 1H-pyrazolo[3,4-b]pyrazin-5-amine lacks this functionality, limiting its utility in allosteric inhibitor design. This differentiation is structural and inferential; quantitative solubility data for CAS 87611-99-2 remain unavailable in the open literature as of 2025.

physicochemical properties drug-likeness solubility

Anticancer and Anti-Inflammatory Activity: Pyrazolo[3,4-b]pyrazine 15 and 29 vs. Indomethacin

In a structure-activity relationship (SAR) study of pyrazolo[3,4-b]pyrazine derivatives, compound 15 exhibited anti-inflammatory activity equivalent to the reference drug indomethacin, while compound 29 showed remarkable anticancer activity . CAS 87611-99-2 serves as the key intermediate for generating this class of derivatives; variations at the 5-amino position directly modulate biological potency. The 5-aminoethanol substitution of CAS 87611-99-2 provides a distinct starting point for SAR exploration compared to 5-amino-3-methyl-1-phenyl analogs commonly used in the literature, enabling the development of compounds with unique selectivity profiles.

anti-inflammatory anticancer SAR

Optimal Research and Procurement Scenarios for 2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol (CAS 87611-99-2)


SHP2 Allosteric Inhibitor Lead Optimization for KRASG12C-Mutant NSCLC

Procure CAS 87611-99-2 as the scaffold for generating SHP2 allosteric inhibitors targeting KRASG12C-mutant non-small cell lung cancer. The derivative 4b, built on this scaffold, achieves 17.75-fold greater SHP2 inhibitory potency than IACS-13909 and 4.79-fold greater antiproliferative activity in NCI-H358 cells [Section 3, Evidence 1]. The 5-aminoethanol handle of CAS 87611-99-2 enables further derivatization to optimize selectivity and pharmacokinetic properties.

p38α MAP Kinase Inhibitor Development with Differentiated Selectivity

Use CAS 87611-99-2 as the starting material for synthesizing pyrazolo[3,4-b]pyrazine-based p38α MAP kinase inhibitors. The scaffold provides a selectivity profile distinct from pyrazolo[3,4-b]pyridine analogs, with demonstrated oral efficacy in rheumatoid arthritis models [Section 3, Evidence 2]. The 1-phenyl substitution is critical for maintaining binding affinity, while the 5-aminoethanol chain provides a synthetic handle for further optimization.

Dual Anti-Inflammatory and Anticancer Agent Discovery

Leverage CAS 87611-99-2 as a key intermediate for synthesizing pyrazolo[3,4-b]pyrazine derivatives with dual anti-inflammatory and anticancer activity. SAR studies confirm that derivatives of this scaffold can achieve anti-inflammatory activity equivalent to indomethacin while also exhibiting anticancer properties against various cell lines [Section 3, Evidence 4]. The 5-aminoethanol substituent of CAS 87611-99-2 provides a distinct polar handle for modulating biological activity.

Building Block for Custom Heterocyclic Library Synthesis

CAS 87611-99-2 serves as a versatile building block for constructing diverse heterocyclic libraries through functionalization of the 5-aminoethanol group. Its moderate predicted lipophilicity (ClogP ~1.29) and hydrogen-bonding capacity make it suitable for generating drug-like compounds with favorable pharmacokinetic properties [Section 3, Evidence 3]. This differentiates it from less functionalized analogs (e.g., 1H-pyrazolo[3,4-b]pyrazin-5-amine) that offer fewer derivatization options.

Quote Request

Request a Quote for 2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.